molecular formula C6H2BrF3 B061163 1-Bromo-2,3,4-trifluorobenzene CAS No. 176317-02-5

1-Bromo-2,3,4-trifluorobenzene

Cat. No. B061163
CAS RN: 176317-02-5
M. Wt: 210.98 g/mol
InChI Key: MUUAQFJJUGVBGB-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4-trifluorobenzene, also known as 1-bromo-2,3,4-trifluorobenzene, is an organic compound that has been used in the synthesis of various organic compounds and pharmaceuticals. It is a colorless, volatile liquid with a sweet odor. The compound has been used in a variety of laboratory experiments, and has been studied for its potential applications in medicine and other fields.

Scientific Research Applications

  • Organometallic Control in Chemical Synthesis : 1,2,3-Trifluorobenzene, including its bromo derivatives, has been used in organometallic chemistry to achieve regiospecific functionalization. This involves novel methods like deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations (Heiss & Schlosser, 2003).

  • Photoreactive Cross-Linking Agents in Polymer Chemistry : Derivatives of 1-Bromo-2,3,4-trifluorobenzene, such as 1,3,5-triazido-2-bromo-4,6-dichlorobenzene, have potential applications as photoreactive cross-linking reagents in polymer chemistry and for organic synthesis of new organic magnetic materials (Chapyshev & Chernyak, 2013).

  • Alumole Ring Expansion : The compound has been used in the creation of complex organometallic structures, such as the expansion of alumole rings by the insertion of alkyne molecules, which has implications in the synthesis of novel organometallic compounds (Agou et al., 2015).

  • Vibrational Spectroscopy Studies : 1-Bromo-2,3,4-trifluorobenzene and its derivatives have been subjects of vibrational spectroscopy studies, leading to revised vibrational assignments of these molecules. This contributes to the understanding of molecular structures and behaviors (Reddy & Rao, 1994).

  • Synthesis of Medicinal and Pharmaceutical Agents : It's used in the synthesis of intermediates for medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. Efficient synthesis methods have been developed to improve yield and purity (Xuan et al., 2010).

  • Photochemical Studies : The photodissociation of bromofluorobenzenes, including derivatives of 1-Bromo-2,3,4-trifluorobenzene, has been studied using ab initio methods, providing insights into their photoreactivity and potential applications in photochemistry (Borg, 2007).

properties

IUPAC Name

1-bromo-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUAQFJJUGVBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369810
Record name 1-Bromo-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,4-trifluorobenzene

CAS RN

176317-02-5
Record name 1-Bromo-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,3,4-trifluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-Bromo-2,3,4-trifluorobenzene in synthesizing 2,3,4-trifluorobenzoic acid?

A: 1-Bromo-2,3,4-trifluorobenzene serves as a key intermediate in one of the synthesis methods for 2,3,4-trifluorobenzoic acid described in the research. [] The process involves reacting 1-Bromo-2,3,4-trifluorobenzene with magnesium to form a Grignard reagent. This Grignard reagent then reacts with carbon dioxide, followed by acid hydrolysis, ultimately yielding the desired 2,3,4-trifluorobenzoic acid. []

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